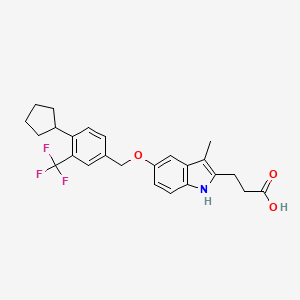
S1P1 agonist 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S1P1 agonist 6 is a compound that targets the sphingosine-1-phosphate receptor 1 (S1P1). This receptor is part of the G protein-coupled receptor family and plays a crucial role in regulating immune cell trafficking, vascular development, and other physiological processes. S1P1 agonists are of significant interest in the treatment of various immune-mediated diseases, including multiple sclerosis and inflammatory bowel disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S1P1 agonist 6 typically involves multiple steps, including the preparation of sphingosine derivatives and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
S1P1 agonist 6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
S1P1 agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the S1P1 receptor and its interactions with other molecules.
Biology: Investigated for its role in regulating immune cell trafficking, vascular development, and other physiological processes.
Medicine: Explored as a potential therapeutic agent for treating immune-mediated diseases such as multiple sclerosis and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the S1P1 receptor .
Mécanisme D'action
S1P1 agonist 6 exerts its effects by binding to the S1P1 receptor, a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways. These pathways include the activation of G proteins, which in turn regulate various cellular processes such as immune cell trafficking and vascular development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Ozanimod: An S1P1 agonist investigated for its potential in treating inflammatory bowel disease.
Ponesimod: A selective S1P1 agonist with a favorable safety profile
Uniqueness
S1P1 agonist 6 is unique in its specific binding affinity and selectivity for the S1P1 receptor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in modulating immune cell trafficking and reducing inflammation .
Propriétés
Formule moléculaire |
C25H26F3NO3 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
3-[5-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-3-methyl-1H-indol-2-yl]propanoic acid |
InChI |
InChI=1S/C25H26F3NO3/c1-15-20-13-18(7-9-23(20)29-22(15)10-11-24(30)31)32-14-16-6-8-19(17-4-2-3-5-17)21(12-16)25(26,27)28/h6-9,12-13,17,29H,2-5,10-11,14H2,1H3,(H,30,31) |
Clé InChI |
OBIAHBIGHIEWPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)C4CCCC4)C(F)(F)F)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




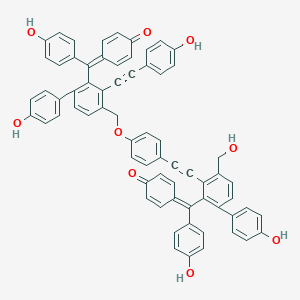
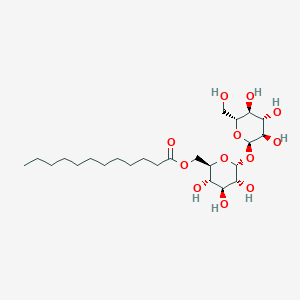
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
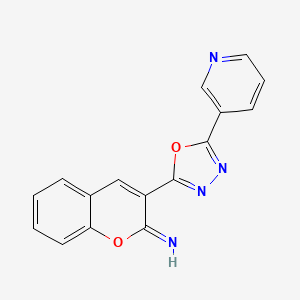
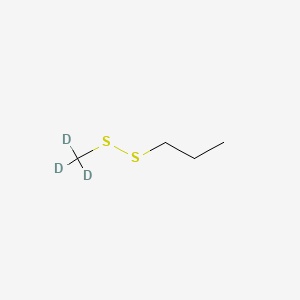

![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)




